

# Application Note: Cryopreservation of Mammalian Cells using Poly(Glu, Lys) Hydrobromide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	<i>POLY(GLU, LYS) HYDROBROMIDE</i>
CAS No.:	119039-90-6
Cat. No.:	B1167530

[Get Quote](#)

## Executive Summary

This guide details the protocol for using **Poly(Glu, Lys) Hydrobromide**—a synthetic polyampholyte—as a high-efficiency, non-toxic cryoprotective agent (CPA). Unlike Dimethyl Sulfoxide (DMSO), which permeates cells and causes cytotoxicity and differentiation shifts, Poly(Glu, Lys) functions as a non-penetrating cryoprotectant. It operates via a unique "molecular shielding" mechanism and Ice Recrystallization Inhibition (IRI), making it ideal for sensitive stem cells, primary cultures, and tissue engineering applications where maintaining phenotype is critical.

Key Advantages:

- Cytotoxicity: Negligible (Non-penetrating).
- Mechanism: Membrane stabilization & Ice Recrystallization Inhibition (IRI).

- Xeno-Free: Fully synthetic, eliminating animal-derived pathogen risks.
- Post-Thaw Recovery: Comparable or superior to 10% DMSO for adherent and suspension cells.

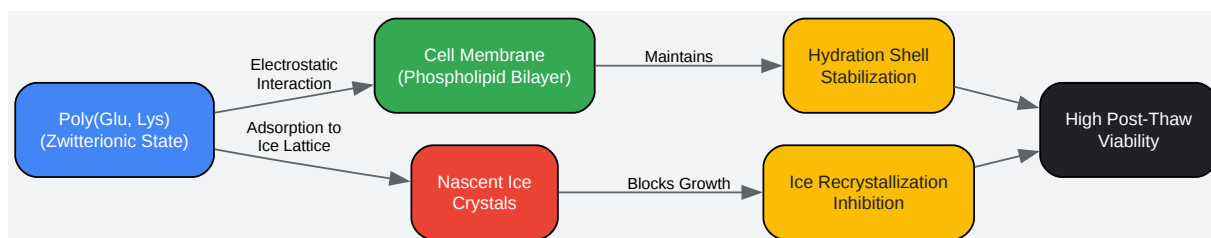
## Mechanism of Action

Poly(Glu, Lys) is a polyampholyte, meaning it contains both negatively charged (Glutamic acid) and positively charged (Lysine) groups. At physiological pH (7.4), it adopts a zwitterionic state.

## The "Molecular Shield" & IRI Effect

Unlike penetrating CPAs (DMSO, Glycerol) that displace water intracellularly, Poly(Glu, Lys) works extracellularly.

- Membrane Protection: The polymer interacts with the hydration shell of the cell membrane. The zwitterionic charges mimic the hydrophilic headgroups of phospholipids, forming a protective "hydrogel-like" coat that stabilizes the membrane during the osmotic stress of freezing.
- Ice Recrystallization Inhibition (IRI): The polymer chains adsorb to the surface of nascent ice crystals, preventing them from growing into larger, damaging crystals during the freezing and thawing cycles (Ostwald ripening).



[Click to download full resolution via product page](#)

Figure 1: Dual mechanism of Poly(Glu, Lys) involving membrane stabilization and inhibition of lethal ice crystal growth.

## Material Preparation (Critical)

Safety Note: The raw material is often supplied as a Hydrobromide (HBr) salt. Dissolving this directly in water yields an acidic solution that is lethal to cells. Neutralization is mandatory.

### Reagents

- **Poly(Glu, Lys) Hydrobromide:** (e.g., MW 20,000–50,000 Da, Glu:Lys ratio approx 6:4 or 1:1).
- Base Medium: DMEM or RPMI-1640 (HEPES buffered preferred).
- Buffer: PBS (Ca<sup>2+</sup>/Mg<sup>2+</sup> free) or 1M NaOH for pH adjustment.
- Filtration: 0.22 µm PES syringe filter.

### Stock Solution Preparation (20% w/v)

- Weighing: Weigh 2.0 g of Poly(Glu, Lys) HBr powder.
- Dissolution: Add to 8 mL of PBS. The solution will be acidic.
- Neutralization:
  - Monitor pH using a micro-pH probe.
  - Slowly add 1M NaOH dropwise with stirring until pH reaches 7.2 – 7.4.
  - Note: The solution may become viscous. Ensure thorough mixing.
- Volume Adjustment: Adjust final volume to 10 mL with PBS.
- Sterilization: Filter through a 0.22 µm PES filter.
- Storage: Store at 4°C for up to 1 month or -20°C for long term.

## Experimental Protocol: Cryopreservation

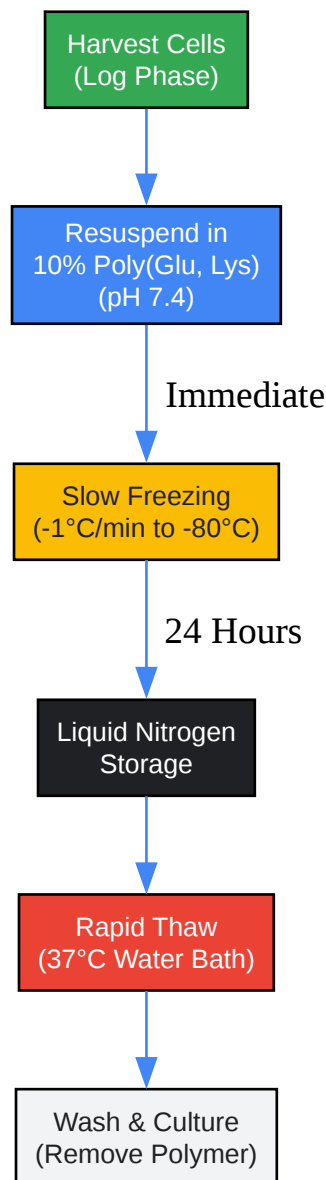
### Pre-Freezing Preparation

- Cell Health: Ensure cells are in the log growth phase (approx. 80% confluence) with >90% viability.
- Freezing Medium: Prepare the final freezing medium by mixing the 20% Polymer Stock with 2X Culture Medium to achieve a final concentration of 10% (w/v).
  - Example: 500  $\mu$ L 20% Polymer Stock + 500  $\mu$ L 2X Medium.

## Freezing Workflow

Unlike DMSO, which penetrates quickly, Poly(Glu, Lys) requires a specific cooling rate to allow osmotic dehydration.

- Harvest: Detach adherent cells (Trypsin/EDTA) or collect suspension cells.
- Pellet: Centrifuge at 300 x g for 5 mins. Aspirate supernatant.
- Resuspension: Resuspend the cell pellet in the 10% Poly(Glu, Lys) Freezing Medium at a density of  
to  
cells/mL.
  - Critical: Do not incubate at room temperature for long periods. Proceed to cooling immediately.
- Aliquot: Dispense 1 mL into cryovials.
- Cooling (Slow Freezing):
  - Place vials in a freezing container (e.g., Mr. Frosty) containing isopropanol.
  - Store at -80°C overnight. This achieves the critical cooling rate of -1°C/min.
  - Why? Slow cooling allows water to exit the cell via osmosis before intracellular ice forms. Since the polymer doesn't enter the cell, this dehydration step is vital.
- Storage: Transfer to Liquid Nitrogen (vapor phase) for long-term storage.



[Click to download full resolution via product page](#)

Figure 2: Step-by-step cryopreservation workflow ensuring osmotic balance.

## Thawing and Viability Assessment[2][3][4]

### Thawing Protocol

- **Rapid Warming:** Remove vial from LN2 and immediately submerge in a 37°C water bath. Swirl gently until only a small ice crystal remains (approx. 1-2 mins).
- **Dilution:** Transfer the cell suspension dropwise into 9 mL of pre-warmed culture medium.

- Note: Slow addition helps reduce osmotic shock as the polymer is diluted.
- Centrifugation: Centrifuge at 300 x g for 5 mins.
- Wash: Aspirate supernatant (removing the polymer) and resuspend in fresh culture medium.
- Plating: Plate cells according to standard density.

## Comparative Performance Data

The following table summarizes expected outcomes based on polyampholyte efficiency studies (e.g., Matsumura et al.).

Feature	10% DMSO	10% Poly(Glu, Lys)	Notes
Viability (Trypan Blue)	85 - 95%	80 - 92%	Polymer is comparable to DMSO for most lines.
Cell Attachment (24h)	High	High	Polymer does not interfere with integrins post-wash.
Differentiation Potential	Risk of alteration	Retained	Crucial for Stem Cells (MSCs, iPSCs).
Toxicity	High (at >37°C)	None	Polymer is non-toxic even if wash is delayed.
Xeno-Free Status	Variable	Yes	Ideal for GMP/Clinical workflows.

## Troubleshooting & Optimization

- Low Viability:
  - Check pH: Was the HBr salt fully neutralized? Acidic pH is the #1 cause of failure.

- Cooling Rate: Ensure the  $-1^{\circ}\text{C}/\text{min}$  rate was achieved. Direct immersion in LN2 will kill cells (intracellular ice).
- Clumping upon Thaw:
  - This indicates DNA release from lysed cells. Add DNase I to the wash medium.
- Viscosity Issues:
  - Poly(Glu, Lys) can be viscous. Ensure the stock solution is warm ( $37^{\circ}\text{C}$ ) before mixing with cells to ensure homogenous suspension.

## References

- Matsumura, K., & Hyon, S. H. (2009).[1] Polyampholytes as low toxic efficient cryoprotective agents with antifreeze protein properties.[2] *Biomaterials*, 30(27), 4842-4849. [Link](#)
- Rajan, R., Hayashi, F., Nagashima, T., & Matsumura, K. (2016).[3] Toward a Molecular Understanding of the Mechanism of Cryopreservation by Polyampholytes: Cell Membrane Interactions and Hydrophobicity. *Biomacromolecules*, 17(5), 1882-1893.[3] [Link](#)[3]
- Matsumura, K., Bae, J. Y., & Hyon, S. H. (2010).[4] Polyampholytes as cryoprotective agents for mammalian cell cryopreservation.[4][1][2][3][5] *Cell Transplantation*, 19(6), 691-699.[4] [Link](#)
- Takeuchi, H., et al. (2021).[6] Cryopreservation of human sperm using a polyampholyte cryoprotectant.[6] *Reproductive Medicine and Biology*, 20(3), 339-346. [Link](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]

- [2. Polyampholytes as low toxic efficient cryoprotective agents with antifreeze protein properties - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Toward a Molecular Understanding of the Mechanism of Cryopreservation by Polyampholytes: Cell Membrane Interactions and Hydrophobicity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Polyampholytes as cryoprotective agents for mammalian cell cryopreservation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- To cite this document: BenchChem. [Application Note: Cryopreservation of Mammalian Cells using Poly(Glu, Lys) Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167530/docs#application-note-cryopreservation-of-mammalian-cells-using-poly-glu-lys-hydrobromide>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check